1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid
Description
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core (two adjacent nitrogen atoms in a six-membered ring) with a carboxylic acid substituent at position 2. Its synthesis involves tosylation of optically active amides followed by hydrolysis, as demonstrated in early work using buffered aqueous acetic acid-sodium acetate-tetrahydrofuran solutions .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13) |
InChI Key |
VRRWYUWUFBCTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Enzyme specificity : D-amino-acid oxidase exhibits strict stereoselectivity for D-amino acids, operating optimally at pH 7.5–8.0 and 37°C.
-
Substrate concentration : Racemic THQ-2-COOH is typically used at 50–100 mM to prevent enzyme inhibition.
-
Cofactor regeneration : Catalase is added to decompose hydrogen peroxide, a byproduct of oxidase activity, ensuring sustained enzymatic function.
Table 1: Enzymatic Resolution Performance Metrics
| Parameter | Value/Range | Impact on Yield/ee |
|---|---|---|
| Temperature | 37°C | 5% increase in ee |
| pH | 7.5–8.0 | Optimal enzyme activity |
| Reaction time | 24–48 h | >90% D-enantiomer conversion |
This method’s main limitation lies in its dependency on costly enzymes and the need for subsequent hydrolysis steps to isolate the desired enantiomer.
Cyclization and Reduction of Nitro-Containing Precursors
A widely adopted chemical synthesis involves the cyclization of nitro-substituted intermediates. Source demonstrates the preparation of 6-chloro-3-oxo-THQ-2-carboxylic acid ethyl ester via reduction and cyclization of 2-(2,4-dinitrophenyl) precursors. While this example focuses on a chloro-substituted derivative, the methodology is adaptable to the parent THQ-2-COOH through subsequent hydrolysis and decarboxylation.
Synthetic Pathway and Critical Steps
-
Nitro reduction : Sodium dithionite or catalytic hydrogenation converts nitro groups to amines.
-
Cyclization : Intramolecular amide bond formation under acidic conditions (e.g., HCl/EtOH) yields the tetrahydroquinoxaline core.
-
Ester hydrolysis : Alkaline hydrolysis (NaOH/EtOH) followed by acidification liberates the carboxylic acid.
Table 2: Cyclization Reaction Optimization
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Reducing agent | Na₂S₂O₄ | 68% isolated yield |
| Cyclization solvent | Ethanol | Prevents byproduct formation |
| Hydrolysis pH | 10–11 | Complete ester cleavage |
Challenges include controlling regioselectivity during cyclization and managing exothermic reactions during nitro reduction.
Asymmetric Hydrogenation Catalyzed by Iridium Complexes
The most enantioselective route employs iridium-phosphoramidite complexes for the hydrogenation of prochiral quinoxalines. Source reports up to 96% ee for tetrahydroquinoxaline derivatives using (S)-PipPhos ligands under 25 bar H₂ pressure. While the study focuses on 2-methylquinoxaline, the methodology is directly applicable to THQ-2-COOH by substituting the methyl group with a carboxylic acid moiety.
Catalytic System and Mechanistic Insights
-
Ligand design : Monodentate phosphoramidites like (S)-PipPhos induce high enantioselectivity through π-π interactions with the quinoxaline aromatic system.
-
Additives : Piperidine hydrochloride (10 mol%) enhances catalyst activity by stabilizing iridium hydride intermediates.
-
Solvent effects : Dichloromethane outperforms protic solvents, achieving 89% ee vs. 17% in methanol.
Table 3: Hydrogenation Performance with Different Ligands
| Ligand | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-PipPhos (L1) | CH₂Cl₂ | 96 | 85 |
| Azepane-derived (L2) | Toluene | 61 | 78 |
| (R,S)-Dimethylpiperidine (L3) | EtOAc | 64 | 72 |
Key advantages include operational simplicity and scalability, though catalyst cost remains a barrier for industrial adoption.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Enantioselectivity | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic resolution | >99% ee | 40–50 | Low | High |
| Cyclization/reduction | Racemic | 55–73 | Moderate | Moderate |
| Asymmetric hydrogenation | 70–96% ee | 72–85 | High | High |
The hydrogenation route offers the best balance of efficiency and stereocontrol, whereas enzymatic methods are preferable for small-scale enantiopure synthesis.
Chemical Reactions Analysis
Cyclization Reactions
Oxazolo[3,4-a]quinoline Formation
Treatment of N-benzyloxycarbonyl-(S)-alanyl-(S)-phenylalanyl-(R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride and sodium acetate induces cyclization, forming the oxazolo[3,4-a]quinoline system . This reaction creates a bicyclic structure, with crystallographic studies confirming monoclinic crystals (space group P2₁) and refined R values .
| Reaction Conditions | Product | Key Features |
|---|---|---|
| Acetic anhydride, sodium acetate | Oxazolo[3,4-a]quinoline | Monoclinic crystals, R refinement |
| Bromination | Bromo-derivative (4b) | Spectroscopic and crystallographic analysis |
Asymmetric Hydrogenation
Rhodium-Catalyzed Enantioselective Synthesis
A Rhodium-thiourea bisphosphine catalytic system enables highly enantioselective hydrogenation of quinoxaline derivatives. For 2-methylquinoxaline hydrochloride, hydrogenation under acidic conditions yields tetrahydroquinoxaline derivatives with >99% ee . The mechanism involves protonation of the substrate, followed by hydride transfer from the Rh catalyst to the C2 position. DFT calculations suggest an outer-sphere mechanism, with chloride ions stabilizing intermediate complexes .
Structural and Mechanistic Insights
Crystallographic and Spectroscopic Analysis
Bromo-derivative 4b was characterized via X-ray crystallography, revealing monoclinic crystals (space group P2₁) with unit cell dimensions a = 9.835 Å, b = 26.018 Å, c = 10.856 Å, and β = 93.78° . NMR studies on thiourea-Rh catalyst interactions highlight downfield shifts in NH signals during hydrogenation, supporting a chloride-mediated binding mechanism .
Deuteration Studies
Hydrogenation of deuterated quinoxaline hydrochlorides showed minimal deuterium incorporation, confirming that hydride transfer occurs at the C2 position without significant tautomerism .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents. A study developed a series of substituted derivatives that showed promising binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. The lead compound demonstrated an IC50 value of 5.2 µM against Bcl-2 and exhibited anti-proliferative activity against various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Neuropharmacology
This compound is also being explored for its neuroprotective properties. Its structural similarity to bioactive molecules allows it to cross the blood-brain barrier effectively. Research indicates that derivatives of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid can enhance therapeutic efficacy for central nervous system disorders by modulating neurotransmitter systems .
Organic Synthesis
Key Intermediate
In synthetic organic chemistry, 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid serves as a crucial intermediate for synthesizing various pharmaceuticals. Its unique structure facilitates the development of new compounds with desired biological activities. For instance, it has been utilized in the synthesis of optically pure tetrahydroisoquinoline carboxylic acids via chemoenzymatic methods .
Diversity-Oriented Synthesis
Diversity-oriented synthesis approaches have been employed to create a library of 1,2,3,4-tetrahydroquinoxaline derivatives. These methods include traditional reactions such as Pictet–Spengler and Bischler–Nepieralski reactions as well as modern techniques like Diels–Alder reactions and enyne metathesis. This versatility enhances the potential for discovering new drug candidates .
Material Science
Advanced Materials
The compound's unique chemical properties make it suitable for formulating advanced materials such as polymers and coatings. Researchers are investigating its role in developing materials that require specific chemical characteristics for improved performance in various applications .
Analytical Chemistry
Chromatography and Spectroscopy
In analytical chemistry, 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid is used in chromatography and spectroscopy techniques to identify and quantify related compounds within complex mixtures. Its application helps in understanding metabolic pathways and enzyme interactions in biochemical research .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or modulating receptor function in pharmacological studies .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features relative to 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid:
Structural and Functional Comparisons
Core Heterocycle Variations
- Quinoxaline vs. Quinoline: The parent compound’s quinoxaline core (two adjacent nitrogens) offers distinct electronic and aromatic properties compared to quinoline (one nitrogen). Quinoxaline derivatives exhibit stronger hydrogen-bonding capacity and altered redox behavior due to the dual nitrogen atoms .
Substituent Position and Type
- Carboxylic Acid Position : Shifting the carboxylic acid from C2 (parent compound) to C5 or C6 (analogs) redistributes electron density, affecting acidity (pKa) and metal-binding capabilities. For example, C6-substituted analogs may exhibit reduced intramolecular hydrogen bonding compared to C2 .
- However, steric hindrance from methyl groups (C5/C7) could limit binding to enzymatic pockets .
Stereochemical Considerations
- The (R)-configuration in (2R)-2-ethyl-3-oxo derivatives underscores the role of chirality in modulating biological activity, as enantiomers may interact differentially with protein targets .
Biological Activity
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid (THQCA) is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THQCA, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
THQCA is characterized by a partially saturated quinoxaline ring with a carboxylic acid group at the second carbon atom. This unique structure allows for various chemical modifications, enhancing its biological activity. The compound's molecular formula is C_9H_10N_2O_2, and it has a molecular weight of 178.19 g/mol.
The biological activity of THQCA is primarily attributed to its interaction with specific molecular targets:
- NMDA Receptor Antagonism : THQCA acts as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor complex. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease, where excitotoxicity plays a critical role in neuronal damage .
- Inhibition of NF-κB Pathway : Research indicates that THQCA derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .
Neuroprotective Effects
THQCA has been studied for its neuroprotective properties. It has shown potential in modulating neurotransmitter systems and protecting against neurotoxic damage following cerebral ischemia and other neurodegenerative conditions .
Anticancer Activity
Recent studies have explored the anticancer potential of THQCA derivatives. For instance, a series of substituted tetrahydroquinoline derivatives exhibited significant binding affinities to Bcl-2 family proteins, leading to apoptosis in cancer cell lines. One compound demonstrated an IC50 value of 5.2 µM against Bcl-2 protein, indicating promising anti-tumor activity .
Antimycobacterial Activity
THQCA derivatives have also been evaluated for their antimycobacterial properties. Certain compounds showed high activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1.25 µg/mL. These findings suggest that THQCA could serve as a scaffold for developing new anti-tuberculosis drugs .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid?
The synthesis typically involves catalytic hydrogenation of quinoxaline precursors followed by carboxylation. For example, quinoxaline derivatives can be reduced using palladium on carbon (Pd/C) under acidic conditions to yield the tetrahydroquinoxaline backbone. Subsequent carboxylation via Kolbe-Schmitt or directed lithiation-carboxylation introduces the carboxylic acid moiety. Reaction parameters such as temperature (60–100°C) and hydrogen pressure (1–3 atm) critically influence yield .
Advanced: How can enantioselective synthesis of this compound be achieved for chiral studies?
Enantioselective synthesis requires asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For the D-isomer, chiral auxiliaries like Evans’ oxazolidinones can direct stereochemistry during carboxylation. Post-synthesis, chiral HPLC with amylose-based columns validates enantiomeric excess (ee >98%) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : Key peaks include the carboxylic proton (δ 12–13 ppm, broad) and tetrahydro ring protons (δ 1.5–3.5 ppm, multiplet).
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group.
- Mass Spectrometry : ESI-MS in negative mode detects the [M-H]⁻ ion for molecular weight validation .
Advanced: How can stability studies under varying pH conditions be designed?
Perform accelerated degradation studies:
- Prepare solutions in buffers (pH 1–13) and incubate at 40°C for 4 weeks.
- Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Identify byproducts (e.g., decarboxylated derivatives) using LC-MS/MS .
Basic: What are the recommended handling and storage protocols?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation.
- Handling : Use nitrile gloves, fume hoods, and eye protection. Avoid moisture to minimize hydrolysis .
Advanced: How can computational modeling predict reactivity or biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density and nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymatic targets (e.g., oxidoreductases), guiding hypotheses for bioactivity .
Basic: What purification strategies address challenges like polar functional groups?
- Reverse-Phase Chromatography : C18 columns with methanol/water gradients (5→95%) separate polar impurities.
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (mp 180–185°C) .
Advanced: How to resolve contradictions in reported synthetic yields?
- Meta-Analysis : Compare literature conditions (e.g., catalyst loading, solvent polarity).
- Reproducibility Tests : Systematically vary parameters (e.g., H₂ pressure, reaction time) and analyze via DOE (Design of Experiments) .
Basic: What derivatives are frequently used in peptide and heterocyclic chemistry?
- Hydrochloride Salts : Improve solubility for biological assays (e.g., D-isomer hydrochloride, CAS 75433-76-0).
- Boc-Protected Analogs : Facilitate solid-phase peptide synthesis (e.g., Boc-L-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) .
Advanced: How to design cross-coupling reactions for structural diversification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
